molecular formula C10H7N5 B11903358 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine

7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B11903358
M. Wt: 197.20 g/mol
InChI Key: YONFGPFZHMWQGI-UHFFFAOYSA-N
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Description

7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the fusion of an imidazo[4,5-b]pyridine core with a pyrazine ring, making it a versatile scaffold in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with 2-cyanopyridine in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
  • 2,6-Di(pyrazin-2-yl)pyridine
  • Quinolinyl-pyrazoles

Uniqueness: 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine stands out due to its unique fusion of the imidazo[4,5-b]pyridine core with a pyrazine ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities or material properties .

Properties

Molecular Formula

C10H7N5

Molecular Weight

197.20 g/mol

IUPAC Name

7-pyrazin-2-yl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H7N5/c1-2-13-10-9(14-6-15-10)7(1)8-5-11-3-4-12-8/h1-6H,(H,13,14,15)

InChI Key

YONFGPFZHMWQGI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C3=NC=CN=C3)NC=N2

Origin of Product

United States

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